

A Comparative Analysis of S-Methylmethionine (Vitamin U) Chloride Across Species

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Compound of Interest

Compound Name: Vitamin U chloride

Cat. No.: B13406642

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S-Methylmethionine (SMM), commonly known as "Vitamin U," is a derivative of the amino acid methionine found in various plants. While not officially classified as a vitamin, it has garnered significant interest for its potential therapeutic effects, particularly its anti-ulcer and cytoprotective properties. This guide provides a comparative overview of the experimental data on S-Methylmethionine chloride's performance in different species, offering valuable insights for research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vivo and in vitro studies on S-Methylmethionine chloride.

Table 1: In Vivo Studies of S-Methylmethionine Chloride in Different Species

Species	Dosage	Duration	Experimental Model	Key Findings	Reference
Rat	50 mg/kg/day (gavage)	15 days	Valproic acid-induced liver injury	Reversed the increase in liver enzymes (AST, ALT, ALP, LDH) and lipid peroxidation; restored glutathione levels.	[1]
Rat	50 mg/kg/day (gavage)	3 days	GalN-induced gastric damage	Prevented the decrease in antioxidant enzyme activities (CAT, GR, GPx, SOD).	[2]
Rat	50 mg/kg/day (gavage)	16 weeks	DEN/CCl4-induced hepatocellular carcinoma	Improved liver function biomarkers (AST, GGT, albumin); downregulated inflammatory and tumor markers (TNF- α , iNOS, TGF- 1β , GP3).	[3][4]
Rat	1000 mg/kg/day (oral)	Not specified	Aminonucleoside-induced nephrotic	Significantly ameliorated plasma	[5]

			hyperlipidemia	cholesterol and phospholipid levels; improved nephrotic syndrome.	
Human	1500 mg/day	8 weeks	Hypercholesterolemia	Statistically significant decrease in serum total cholesterol (9.7%) and an increase in HDL-cholesterol.	[6]
Pig	200 mg/kg (in diet)	49 days	Oesophagogastric ulcers	No significant prevention of ulcer development, but a slight improvement in ulcer scores in pigs with existing high ulcer scores.	[7]
Chicken	Not specified	35 days	Broiler growth performance	Increased growth rate and feed utilization efficiency; upregulated IGF-1 mRNA and downregulate	[8][9]

d MSTN
mRNA
expression.

Table 2: In Vitro Studies of S-Methylmethionine Chloride

Cell Line	Concentration	Duration	Experimental Focus	Key Findings	Reference
Human Dermal Fibroblasts (hDFs)	100 µM	24 hours	Cell growth and migration	Promoted proliferation and migration of hDFs.	[2]
Human Dermal Fibroblasts (hDFs)	0-1 mM	24 hours	Signaling pathway activation	Activated ERK1/2 signaling pathway.	[2]
3T3-L1 Pre-adipocytes	10-100 mM	7 days	Adipocyte differentiation	Inhibited adipocyte differentiation in a dose-dependent manner.	[2]
3T3-L1 Pre-adipocytes	Not specified	Not specified	Signaling pathway activation	Increased AMPK phosphorylation and decreased PPAR-γ levels.	[2]

Experimental Protocols

In Vivo Hepatoprotective Effect in Rats (Valproic Acid-Induced Injury Model)

This protocol is based on studies investigating the protective effects of S-Methylmethionine chloride against drug-induced liver damage.^[1]

- Animal Model: Female Sprague Dawley rats are used.
- Grouping: Animals are randomly divided into four groups:
 - Group I: Control (no treatment).
 - Group II: S-Methylmethionine chloride only (50 mg/kg/day).
 - Group III: Valproic acid only (500 mg/kg/day).
 - Group IV: Valproic acid + S-Methylmethionine chloride (same doses).
- Administration:
 - S-Methylmethionine chloride is administered daily for 15 days via oral gavage.
 - Valproic acid is administered daily for 15 days intraperitoneally.
- Endpoint Analysis: On the 16th day, animals are sacrificed. Blood and liver tissues are collected for biochemical analysis (e.g., liver enzymes, oxidative stress markers) and histopathological examination.

In Vitro Adipocyte Differentiation Assay (3T3-L1 Cells)

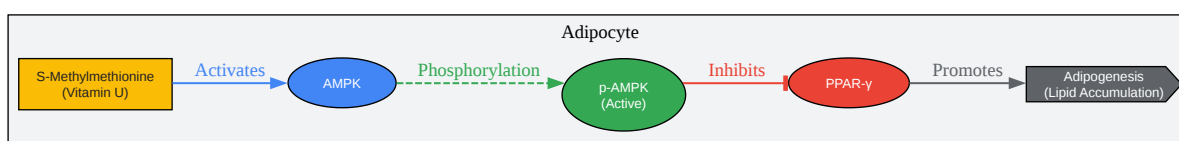
This protocol outlines the methodology to assess the inhibitory effect of S-Methylmethionine chloride on the differentiation of pre-adipocytes.

- Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence.
- Initiation of Differentiation: Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., isobutylmethylxanthine, dexamethasone, and insulin).

- Treatment: S-Methylmethionine chloride is added to the differentiation medium at various concentrations (e.g., 10, 50, 70, 100 mM).
- Maintenance: After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the respective concentrations of S-Methylmethionine chloride. The medium is changed every two days.
- Analysis: After 7-10 days, the degree of adipocyte differentiation is assessed by:
 - Oil Red O Staining: To visualize lipid droplet accumulation.
 - Gene Expression Analysis (qRT-PCR): To quantify the expression of adipogenic marker genes (e.g., PPAR- γ , C/EBP- α).
 - Protein Analysis (Western Blot): To measure the levels of key signaling proteins (e.g., phosphorylated AMPK).

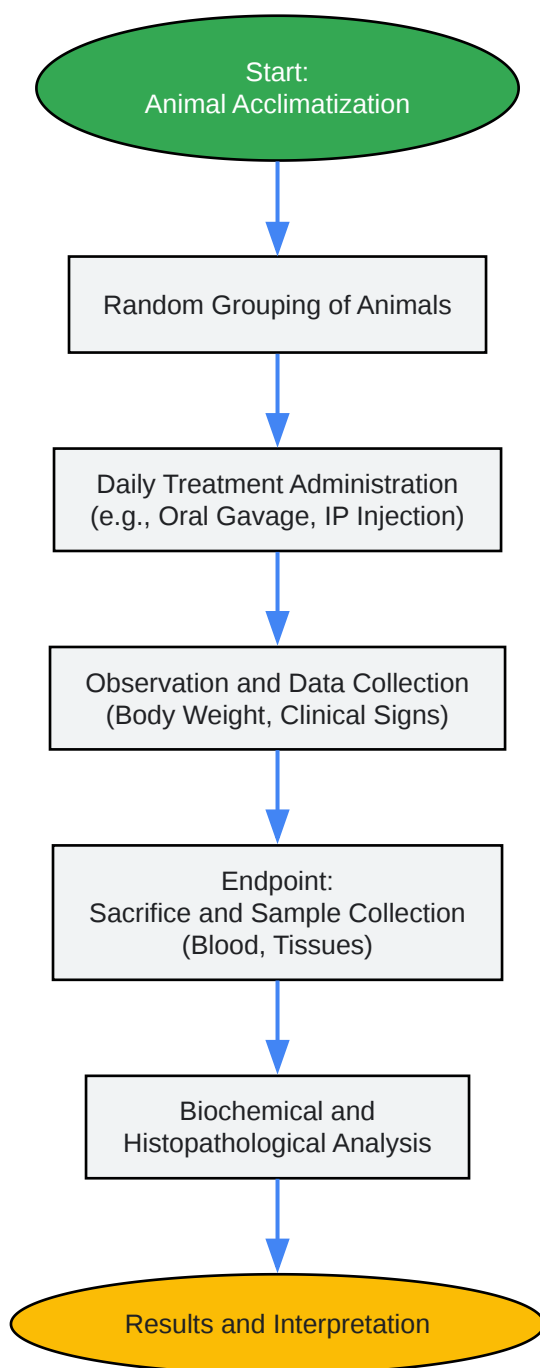
Visualizations

Signaling Pathways and Experimental Workflows



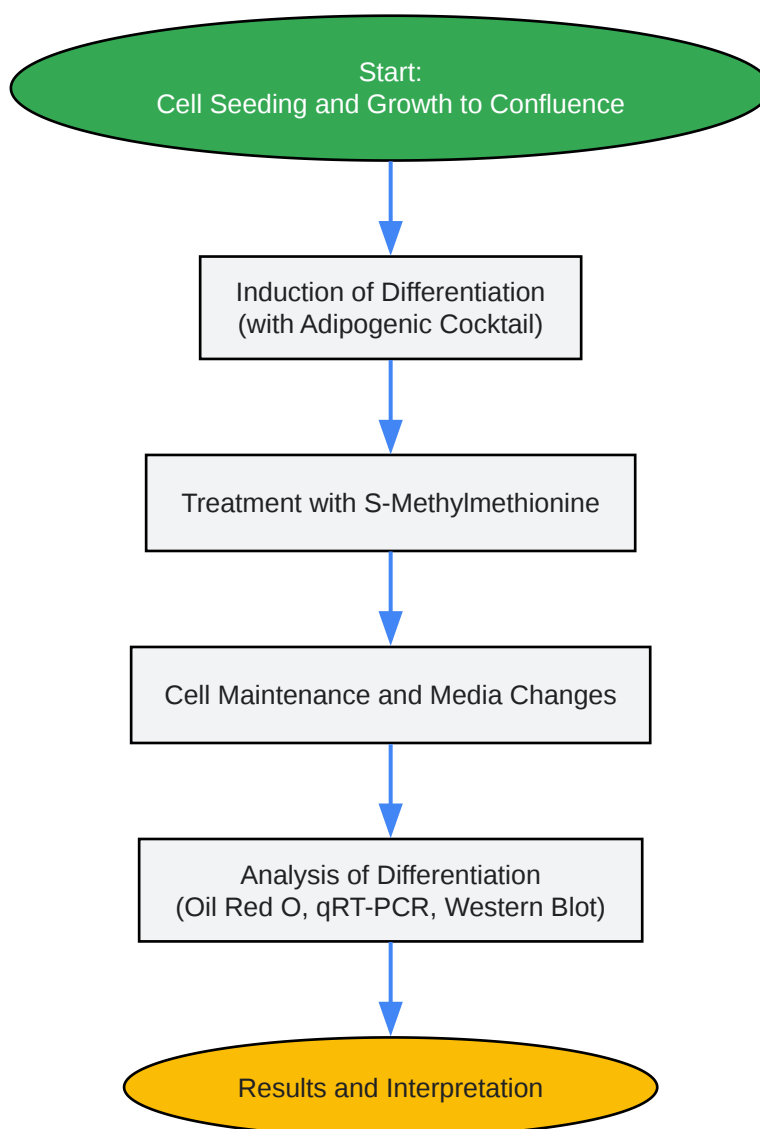
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Caption: AMPK signaling pathway activation by S-Methylmethionine.



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Caption: General workflow for in vivo animal studies.



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Caption: Workflow for in vitro 3T3-L1 differentiation assay.

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